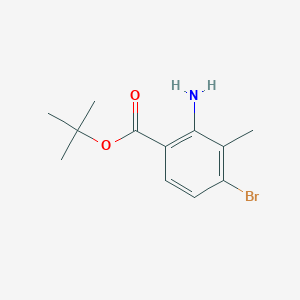
Tert-butyl 2-amino-4-bromo-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4-bromo-3-methylbenzoate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-bromo-3-methylbenzoate typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position.
Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 4-bromo-3-methylbenzoate.
Amination: Finally, the ester undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-amino-4-bromo-3-methylbenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Products include tert-butyl 2-amino-3-methylbenzoate derivatives with various substituents replacing the bromine atom.
Oxidation: Products include nitro or nitroso derivatives of this compound.
Reduction: Products include amine or imine derivatives of the compound.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-4-bromo-3-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its reactivity and functional groups make it a versatile building block for designing molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-bromo-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 2-amino-4-fluoro-3-methylbenzoate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 2-amino-4-iodo-3-methylbenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Tert-butyl 2-amino-4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.
Properties
IUPAC Name |
tert-butyl 2-amino-4-bromo-3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-7-9(13)6-5-8(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUOSLAOFOXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
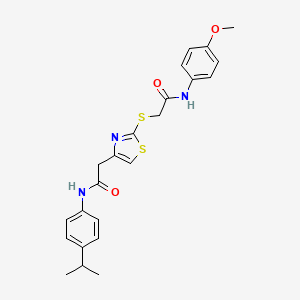
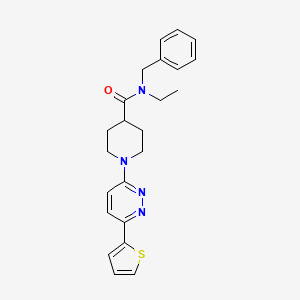

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
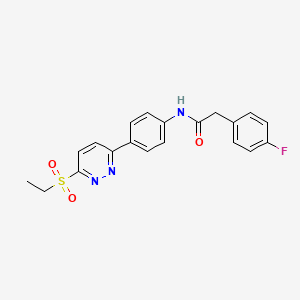
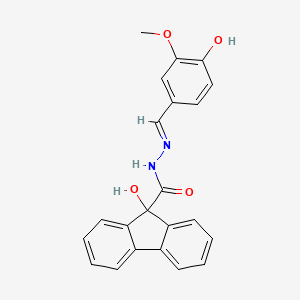
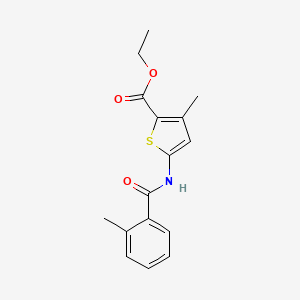
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
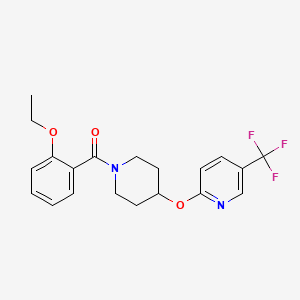
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
